Cas no 218155-40-9 (CassiasideB2)

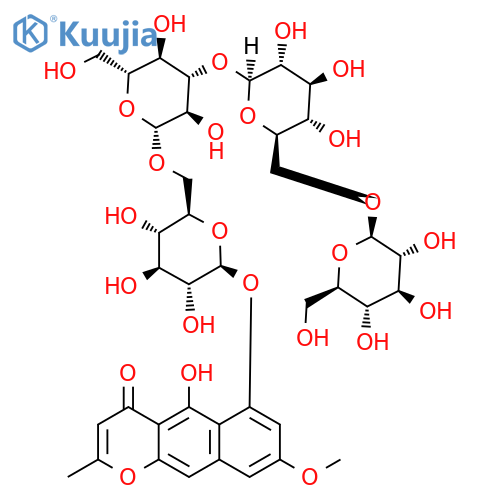

CassiasideB2 structure

CassiasideB2 化学的及び物理的性質

名前と識別子

-

- 6)-O-b-D-glucopyranosyl-(1®

- 3)-O-b-D-glucopyranosyl-(1®

- CassiasideB2

- Cassiaside B2

- CS-0140297

- AKOS040760313

- Q27155207

- E88790

- 6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one

- 6-[(O-

- A-D-glucopyranosyl-(1 inverted exclamation marku3)-O-

- A-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one

- 218155-40-9

- C17674

- HY-N8200

- CHEBI:81266

- NCGC00385450-01!6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one

- cent-D-glucopyranosyl-(1 inverted exclamation marku6)-O-

- A-D-glucopyranosyl-(1 inverted exclamation marku6)-

- FS-7264

- 6-((2S,3R,4S,5S,6R)-6-(((2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxymethyl)oxan-2-yl)oxyoxan-2-yl)oxymethyl)-3,4,5-trihydroxyoxan-2-yl)oxy-5-hydroxy-8-methoxy-2-methylbenzo(g)chromen-4-one

- DA-62086

-

- インチ: InChI=1S/C39H52O25/c1-11-3-14(42)22-15(58-11)5-12-4-13(55-2)6-16(21(12)27(22)47)59-38-32(52)29(49)24(44)19(62-38)10-57-37-34(54)35(26(46)18(8-41)61-37)64-39-33(53)30(50)25(45)20(63-39)9-56-36-31(51)28(48)23(43)17(7-40)60-36/h3-6,17-20,23-26,28-41,43-54H,7-10H2,1-2H3/t17-,18-,19-,20-,23-,24-,25-,26-,28+,29+,30+,31-,32-,33-,34-,35+,36-,37-,38-,39+/m1/s1

- InChIKey: HFJDWELARBQGBQ-PFLZFKCOSA-N

- ほほえんだ: C1C(=O)C2=C(O)C3C(O[C@H]4[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO[C@@H]5O[C@H](CO)[C@@H](O)[C@H](O[C@@]6([H])[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO[C@H]7[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O7)O6)[C@H]5O)O4)=CC(OC)=CC=3C=C2OC=1C

計算された属性

- せいみつぶんしりょう: 920.27976714g/mol

- どういたいしつりょう: 920.27976714g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 14

- 水素結合受容体数: 25

- 重原子数: 64

- 回転可能化学結合数: 13

- 複雑さ: 1580

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 20

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -4.7

- トポロジー分子極性表面積: 393Ų

CassiasideB2 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN1470-5 mg |

Cassiaside B2 |

218155-40-9 | 98% | 5mg |

¥ 3,549 | 2023-07-11 | |

| TargetMol Chemicals | TN1470-50mg |

Cassiaside B2 |

218155-40-9 | 50mg |

¥ 13300 | 2024-07-20 | ||

| TargetMol Chemicals | TN1470-100mg |

Cassiaside B2 |

218155-40-9 | 100mg |

¥ 17900 | 2024-07-20 | ||

| Ambeed | A1327536-1mg |

6-[(O-Β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one |

218155-40-9 | 98% | 1mg |

$131.0 | 2025-02-28 | |

| Ambeed | A1327536-25mg |

6-[(O-Β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one |

218155-40-9 | 98% | 25mg |

$945.0 | 2025-02-28 | |

| Ambeed | A1327536-5mg |

6-[(O-Β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one |

218155-40-9 | 98% | 5mg |

$315.0 | 2025-02-28 | |

| TargetMol Chemicals | TN1470-10mg |

Cassiaside B2 |

218155-40-9 | 10mg |

¥ 6690 | 2024-07-20 | ||

| Ambeed | A1327536-100mg |

6-[(O-Β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one |

218155-40-9 | 98% | 100mg |

$2204.0 | 2024-07-28 | |

| Ambeed | A1327536-50mg |

6-[(O-Β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one |

218155-40-9 | 98% | 50mg |

$1637.0 | 2024-07-28 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1470-5 mg |

Cassiaside B2 |

218155-40-9 | 5mg |

¥3549.00 | 2022-04-26 |

CassiasideB2 関連文献

-

Fei Yang,Yanfang Zou,Chenyue Li,Jiaxu Li,Yaping Zang,Xin Peng,Juan Wang,E-Hu Liu,Shengqiang Tong,Chu Chu Food Funct. 2022 13 10291

218155-40-9 (CassiasideB2) 関連製品

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:218155-40-9)Cassiaside B2

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:218155-40-9)CassiasideB2

清らかである:99%/99%/99%/99%/99%

はかる:1mg/5mg/25mg/50mg/100mg

価格 ($):214/306/1086/1473/1984